Bienvenue dans la boutique en ligne BenchChem!

1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Physicochemical profiling Lipophilicity Structure–activity relationships

1-Isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 1359066-50-4, molecular formula C19H23N5O2, molecular weight 353.43 g/mol) is a research-grade heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one scaffold class. This scaffold has been investigated across multiple therapeutic target families, including AMPA-type excitatory amino acid receptors , adenosine A1/A2A/A3 receptors , phosphodiesterases (PDE2, PDE9, PDE10) , and bromodomain-containing proteins (BET family).

Molecular Formula C19H23N5O2
Molecular Weight 353.426
CAS No. 1359066-50-4
Cat. No. B2403604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
CAS1359066-50-4
Molecular FormulaC19H23N5O2
Molecular Weight353.426
Structural Identifiers
SMILESCC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4
InChIInChI=1S/C19H23N5O2/c1-13(2)17-20-21-18-19(26)23(12-16(25)22-10-6-3-7-11-22)14-8-4-5-9-15(14)24(17)18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3
InChIKeyATJLRXMGYYIIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 1359066-50-4): Compound Identity and Scaffold Context


1-Isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 1359066-50-4, molecular formula C19H23N5O2, molecular weight 353.43 g/mol) is a research-grade heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one scaffold class [1]. This scaffold has been investigated across multiple therapeutic target families, including AMPA-type excitatory amino acid receptors [2], adenosine A1/A2A/A3 receptors [3], phosphodiesterases (PDE2, PDE9, PDE10) [4], and bromodomain-containing proteins (BET family) [5]. The compound is primarily available through specialty chemical vendors as a research tool and screening compound.

Why Triazoloquinoxalinone Analogs Cannot Be Interchanged: The Critical Role of 1-Position and 5-Position Substitution for 1-Isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one


Triazoloquinoxalinones exhibit pronounced structure–activity relationship (SAR) dependence on substituent identity at the 1-position and 5-position. Published SAR data for this scaffold class demonstrate that even minor alterations at the 1-position—e.g., methyl vs. trifluoromethyl vs. cyclopentyl—produce orders-of-magnitude shifts in receptor affinity [1]. In the adenosine A1 antagonist series, trifluoromethyl at the 1-position yielded 7.3 nM affinity with 138-fold selectivity, while other 1-substituents showed markedly different profiles [1]. Similarly, for AMPA receptor antagonism, the 1-propyl-7,8-dichloro analog (4d) achieved an IC50 of 0.83 µM, whereas analogs with different 1-substitution patterns displayed substantially altered potency [2]. The 5-position substituent further modulates both target engagement and physicochemical properties; the piperidinoethyl moiety present in the target compound introduces distinct hydrogen-bonding capacity and conformational flexibility compared to simple alkyl or aryl 5-substituents [3]. Consequently, generic substitution of one triazoloquinoxalinone for another without accounting for these SAR features risks invalidating experimental results.

Quantitative Differentiation Evidence for 1-Isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 1359066-50-4) vs. Closest Analogs


1-Isopropyl vs. 1-Methyl Substitution: Predicted Hydrophobicity and Steric Differentiation at the 1-Position of 5-(2-Oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

The target compound (CAS 1359066-50-4) bears an isopropyl group at the 1-position, distinguishing it from the closest commercially available analog, 1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 1358636-95-9). Predicted logP values for the target compound range from 1.43 to 2.19 across multiple computational models [1], representing an increase of approximately 0.8–1.2 log units compared to the 1-methyl analog (estimated logP ~0.6–1.0 based on the loss of two methylene units). The isopropyl group also introduces greater steric bulk (Sterimol B1 parameter) at the 1-position, which published SAR for triazoloquinoxaline adenosine A1 antagonists indicates can profoundly influence receptor subtype selectivity—with 1-substituent variation alone producing >100-fold shifts in affinity ratios in some chemotypes [2]. No direct head-to-head biological comparison between these two specific compounds has been published to date.

Physicochemical profiling Lipophilicity Structure–activity relationships

5-(2-Oxo-2-piperidinoethyl) Substituent: Hydrogen-Bond Acceptor Capacity vs. Simple 5-Alkyl Triazoloquinoxalinones in Anticonvulsant Screening

The target compound contains a 5-(2-oxo-2-piperidinoethyl) moiety, introducing an amide carbonyl and a piperidine ring at the N5 position. This contrasts with simpler 5-alkyl-substituted [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives evaluated for anticonvulsant activity. In a published series, the most potent 5-alkyl analog, 5-hexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (5d), achieved an ED50 of 27.39 mg/kg (i.p.) in the maximal electroshock seizure (MES) model with a protective index (PI) of 24.99, outperforming carbamazepine in safety margin [1]. However, the 5-hexyl analog lacks the hydrogen-bond acceptor capacity of the piperidinoethyl carbonyl group present in the target compound. The target compound's piperidinoethyl substituent provides two additional hydrogen-bond acceptor sites (amide carbonyl oxygen; piperidine nitrogen), with a calculated topological polar surface area (TPSA) of approximately 80.1 Ų [2], versus ~47–55 Ų for simple 5-alkyl analogs. This structural difference is predicted to alter both CNS penetration potential (typically optimal TPSA < 90 Ų for blood–brain barrier permeation) and target binding interactions. No head-to-head anticonvulsant data exist for the target compound.

Anticonvulsant activity Hydrogen bonding CNS drug discovery

Triazoloquinoxalinone Scaffold Target Engagement: Class-Level AMPA Receptor Antagonism vs. Adenosine A3 and PDE Target Profiles

The [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one scaffold has demonstrated potent activity across multiple pharmacologically relevant targets. A closely related analog, 1-propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d), exhibited AMPA receptor binding with an IC50 of 0.83 µM and functional antagonism of AMPA-induced depolarization in cortical slice preparations with an IC50 of 44 µM [1]. In a distinct target class, 4-substituted-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives demonstrated human A3 adenosine receptor affinity with Ki values as low as 5.5 nM (compound 13, a 4-bismethanesulfonylamino derivative), with >1,800-fold selectivity over A1 and A2A receptors [2]. Additionally, [1,2,4]triazolo[4,3-a]quinoxaline derivatives in US Patent 11,028,090 inhibited bromodomain-containing protein 4 (BRD4) with IC50 values of 1–5 nM (Examples 227 and 298) [3]. These data illustrate that the core scaffold is compatible with high-affinity engagement of diverse targets, but the specific substitution pattern—particularly at the 1- and 5-positions—determines which target profile predominates. No direct target engagement data have been published for CAS 1359066-50-4.

AMPA receptor Adenosine receptor Phosphodiesterase Target selectivity

Molecular Weight and Rotatable Bond Differentiation: Drug-Likeness and Permeability Comparison of 1-Isopropyl-5-(2-oxo-2-piperidinoethyl) vs. 1-Methyl and 1-Propyl Triazoloquinoxalinone Analogs

The target compound (MW 353.43 g/mol, 3 rotatable bonds, clogP 1.55, TPSA 80.12 Ų, 1 H-bond donor, 7 H-bond acceptors) complies with all Lipinski Rule of Five criteria [1]. Compared to the 1-methyl analog (CAS 1358636-95-9, MW 325.37 g/mol), the target compound is 28 Da heavier due to the additional two methylene units of the isopropyl group. This mass difference places the target compound closer to the upper range of fragment-like space (MW >350), shifting it from 'fragment' to 'lead-like' chemical space. The 3 rotatable bonds (all in the 5-piperidinoethyl side chain) confer greater conformational flexibility compared to rigid 5-aryl or 5-alkyl analogs described in the AMPA antagonist literature [2], which typically possess 0–1 rotatable bonds at the 5-position. Increased conformational entropy may translate to altered binding kinetics and off-rate profiles, though this remains hypothetical without experimental binding data.

Drug-likeness ADME prediction Fragment-based screening

Recommended Application Scenarios for 1-Isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS 1359066-50-4) Based on Available Evidence


Exploratory CNS Target Screening Panels: AMPA, Adenosine, and Sigma Receptor Profiling

The triazoloquinoxalinone scaffold has demonstrated activity at AMPA receptors (IC50 = 0.83 µM for analog 4d) [1], adenosine A3 receptors (Ki = 5.5 nM for analog 13) [2], and sigma-1 receptors (tricyclic triazolic compound patents) [3]. The target compound's 1-isopropyl and 5-piperidinoethyl substitution pattern is structurally distinct from all published potent analogs, making it a valuable inclusion in diversity-oriented CNS screening libraries. Its predicted TPSA of ~80 Ų falls within the favorable range for CNS penetration, and its moderate lipophilicity (predicted logP ~1.5–2.2) suggests reasonable brain exposure potential without excessive tissue sequestration.

Structure–Activity Relationship (SAR) Expansion Around the 1-Position of 5-(2-Oxo-2-piperidinoethyl) Triazoloquinoxalinones

The compound serves as a key SAR probe for investigating the effect of 1-position alkyl branching on target potency and selectivity. The isopropyl group (branched, secondary carbon attachment) contrasts with the linear 1-propyl group in AMPA-active analog 4d [1] and the smaller 1-methyl group in CAS 1358636-95-9. Published SAR on related triazoloquinoxaline chemotypes shows that 1-position substitution alone can alter receptor subtype selectivity by >100-fold (e.g., adenosine A1 vs. A2) [4]. Systematic comparison of 1-isopropyl vs. 1-methyl vs. 1-propyl analogs across a standardized panel would provide valuable SAR insight for this underexplored substitution vector.

Anticonvulsant Lead Optimization Leveraging 5-Position Hydrogen-Bonding Interactions

Published anticonvulsant data for 5-alkyl triazoloquinoxalinones (e.g., 5-hexyl analog 5d: ED50 = 27.39 mg/kg i.p., PI = 24.99 in MES model) [5] establish a baseline for this scaffold in seizure models. The target compound's 5-(2-oxo-2-piperidinoethyl) group introduces two additional hydrogen-bond acceptor sites not present in 5-alkyl analogs, potentially enabling interactions with accessory binding pockets or altering subunit selectivity at ionotropic glutamate receptors. Testing the target compound alongside 5-alkyl comparators in MES and pentylenetetrazole-induced seizure models could reveal whether the piperidinoethyl moiety confers improved efficacy or reduced neurotoxicity.

Physicochemical Property Benchmarking for CNS Lead-Like Chemical Space

With MW = 353.43, logP ~1.5–2.2, TPSA ~80 Ų, and 3 rotatable bonds [6], the target compound occupies a favorable position in CNS lead-like chemical space distinct from both fragment-like triazoloquinoxalinones (MW <300) and more complex patented analogs (MW >450). This profile makes it suitable as a reference compound for computational model validation (e.g., CNS MPO scoring, BBB permeability prediction) and for calibrating high-throughput screening assays where balanced physicochemical properties are desired to minimize assay interference while maintaining target engagement potential.

Quote Request

Request a Quote for 1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.